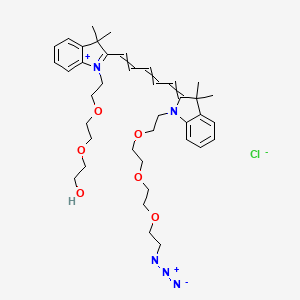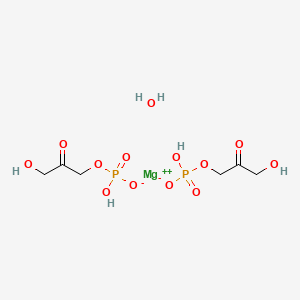
Dihydroxyacetone phosphate hemimagnesium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxyacetone phosphate hemimagnesium hydrate is a biochemical compound that plays a crucial role in various metabolic pathways, including glycolysis and lipid biosynthesis. It is also involved in the Calvin cycle in plants. This compound is an important intermediate in these processes and is essential for the proper functioning of cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroxyacetone phosphate hemimagnesium hydrate can be synthesized through several methods. One common approach involves the phosphorylation of dihydroxyacetone using phosphoric acid in the presence of a magnesium salt. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation is one such method, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Dihydroxyacetone phosphate hemimagnesium hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form other intermediates in metabolic pathways.
Reduction: It can be reduced to form glycerol-3-phosphate.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include glycerol-3-phosphate, which is an important intermediate in lipid metabolism, and other phosphorylated compounds that play roles in various metabolic pathways .
Scientific Research Applications
Mechanism of Action
Dihydroxyacetone phosphate hemimagnesium hydrate exerts its effects by participating in enzymatic reactions within metabolic pathways. It acts as a substrate for enzymes like fructose bisphosphate aldolase and triose phosphate isomerase, facilitating the conversion of intermediates in glycolysis and lipid biosynthesis. The compound’s interaction with these enzymes is crucial for maintaining cellular energy balance and metabolic homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Dihydroxyacetone phosphate dilithium salt
- D-Fructose 1,6-bisphosphate trisodium salt hydrate
- DL-Glyceraldehyde 3-phosphate diethyl acetal barium salt
- D-Fructose 6-phosphate disodium salt hydrate
- D- (−)-3-Phosphoglyceric acid disodium salt
Uniqueness
Dihydroxyacetone phosphate hemimagnesium hydrate is unique due to its specific role in both glycolysis and lipid biosynthesis. Unlike other similar compounds, it serves as a critical intermediate in multiple metabolic pathways, making it indispensable for cellular metabolism .
Properties
Molecular Formula |
C6H14MgO13P2 |
|---|---|
Molecular Weight |
380.42 g/mol |
IUPAC Name |
magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate |
InChI |
InChI=1S/2C3H7O6P.Mg.H2O/c2*4-1-3(5)2-9-10(6,7)8;;/h2*4H,1-2H2,(H2,6,7,8);;1H2/q;;+2;/p-2 |
InChI Key |
XIBMKSGIYJARCI-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)COP(=O)(O)[O-])O.C(C(=O)COP(=O)(O)[O-])O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


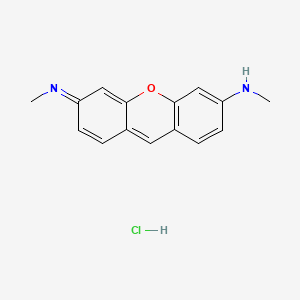

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
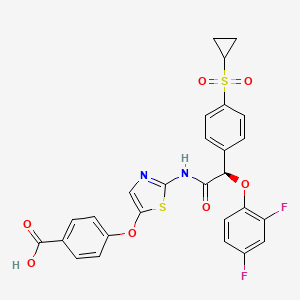
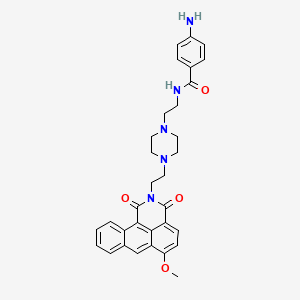
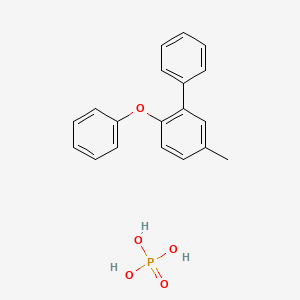
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
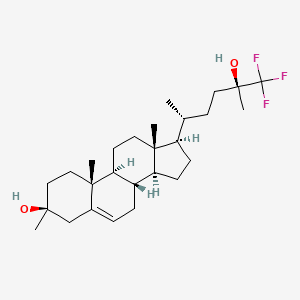
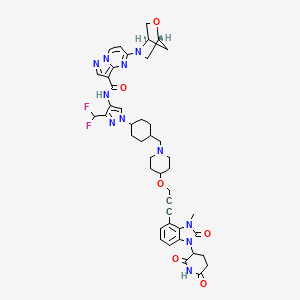

![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)
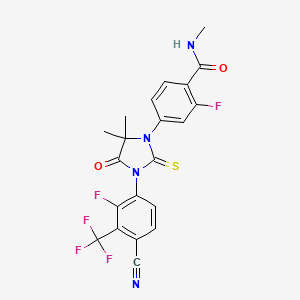
![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
